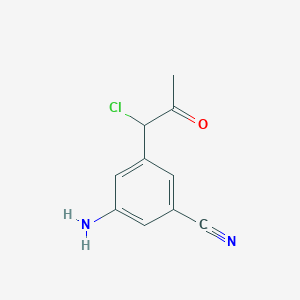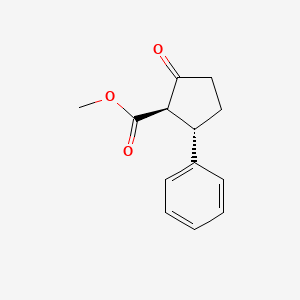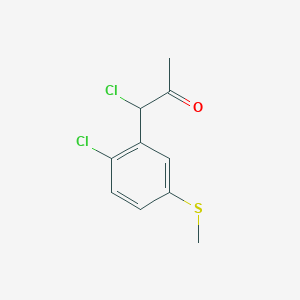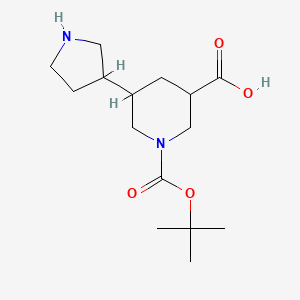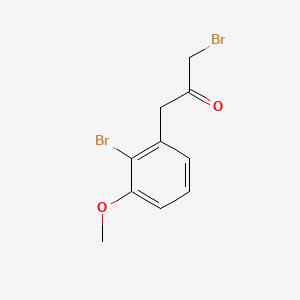
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2O2 It is a brominated derivative of phenylpropanone, characterized by the presence of two bromine atoms and a methoxy group attached to the phenyl ring
Preparation Methods
The synthesis of 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one typically involves the bromination of 3-(2-methoxyphenyl)propan-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps.
Chemical Reactions Analysis
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one can be compared with other brominated phenylpropanones, such as:
1-Bromo-3-(2-methoxyphenyl)propan-2-one: Lacks the second bromine atom, leading to different reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one:
Properties
Molecular Formula |
C10H10Br2O2 |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
1-bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Br2O2/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
YWWXVHIIFGVALQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



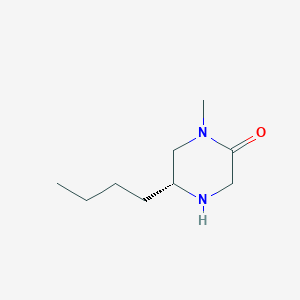
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
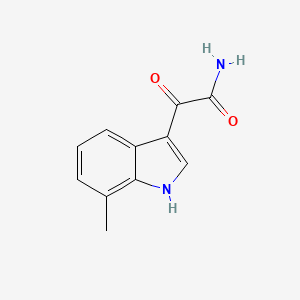


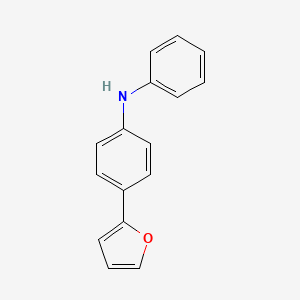

![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)

